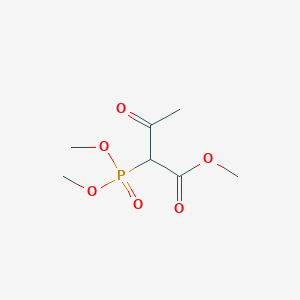
Butanoic acid, 2-(dimethoxyphosphinyl)-3-oxo-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 2-(dimethoxyphosphinyl)-3-oxo-, methyl ester is a chemical compound with the molecular formula C7H13O6P. It is also known by other names such as methyl 3-[(dimethoxyphosphinyl)oxy]-2-butenoate and mevinphos . This compound is an ester derivative of butanoic acid and is characterized by the presence of a dimethoxyphosphinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-(dimethoxyphosphinyl)-3-oxo-, methyl ester typically involves the esterification of butanoic acid with methanol in the presence of a dimethoxyphosphinylating agent . The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts and solvents can also play a significant role in the efficiency of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 2-(dimethoxyphosphinyl)-3-oxo-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the dimethoxyphosphinyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Butanoic acid, 2-(dimethoxyphosphinyl)-3-oxo-, methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Medicine: Research into its potential therapeutic effects and toxicity is ongoing.
Industry: It is utilized in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of butanoic acid, 2-(dimethoxyphosphinyl)-3-oxo-, methyl ester involves its interaction with specific molecular targets. The dimethoxyphosphinyl group can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, 2-methyl-, methyl ester: This compound has a similar ester structure but lacks the dimethoxyphosphinyl group.
Butanoic acid, 2-methyl-, ethyl ester: Another ester derivative with a different alkyl group.
Uniqueness
Butanoic acid, 2-(dimethoxyphosphinyl)-3-oxo-, methyl ester is unique due to the presence of the dimethoxyphosphinyl group, which imparts specific chemical and biological properties. This group allows the compound to participate in unique reactions and exhibit distinct biological activities compared to other similar esters .
Properties
CAS No. |
58393-50-3 |
|---|---|
Molecular Formula |
C7H13O6P |
Molecular Weight |
224.15 g/mol |
IUPAC Name |
methyl 2-dimethoxyphosphoryl-3-oxobutanoate |
InChI |
InChI=1S/C7H13O6P/c1-5(8)6(7(9)11-2)14(10,12-3)13-4/h6H,1-4H3 |
InChI Key |
QXCFMGDASLVSIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)OC)P(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















